N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the oxadiazole structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)formamide
N-(2,5-Dimethylphenyl)acetamide
N-(2,4-Dimethylphenyl)acetamide
This comprehensive overview highlights the significance of N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-16(8-5-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSXQSORCGUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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